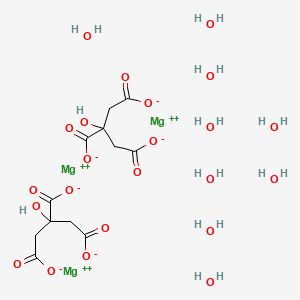![molecular formula C₁₄H₁₈F₆N₂O₆S₂ B1146077 methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 84355-09-9](/img/structure/B1146077.png)
methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is a chemical compound known for its unique structural properties and applications in various fields of scientific research. It is characterized by the presence of trifluoroacetyl groups and a homocystine backbone, making it a valuable reagent in biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester typically involves the reaction of L-homocystine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:
Starting Materials: L-homocystine, trifluoroacetic anhydride, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a low temperature to prevent side reactions.
Purification: The product is purified using techniques such as column chromatography to obtain the pure N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of disulfide-linked homocystine derivatives.
Reduction: Generation of free thiol groups.
Substitution: Formation of new derivatives with substituted functional groups.
Applications De Recherche Scientifique
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for peptide synthesis.
Biology: Employed in the study of protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential use in drug development and as a probe for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester involves its ability to interact with thiol groups and form disulfide bonds. This interaction is crucial in various biochemical processes, including protein folding and stabilization. The compound can also act as a protecting group for thiols, preventing unwanted reactions during chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(trifluoroacetyl)-L-cystine Dimethyl Ester: Similar in structure but with a cystine backbone instead of homocystine.
N,N’-Bis(trifluoroacetyl)-L-lysine Methyl Ester: Contains a lysine backbone and is used in similar biochemical applications.
Uniqueness
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is unique due to its homocystine backbone, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable tool in specific biochemical and industrial applications.
Propriétés
IUPAC Name |
methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F6N2O6S2/c1-27-9(23)7(21-11(25)13(15,16)17)3-5-29-30-6-4-8(10(24)28-2)22-12(26)14(18,19)20/h7-8H,3-6H2,1-2H3,(H,21,25)(H,22,26)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAOIPJFPLDIY-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSSCCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSSCC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester in the synthesis of S-3'-deoxyadenosyl-L-homocysteine analogues?
A1: N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester serves as a protected form of L-homocysteine. The research describes its use in a condensation reaction with various 3'-deoxynucleosides (3'-deoxy-3-deazaadenosine, 3'-deoxy-7-deazaadenosine, and 3'-deoxyadenosine) []. This reaction forms the core structure of the desired S-3'-deoxyadenosyl-L-homocysteine analogues. The trifluoroacetyl and methyl ester protecting groups on the L-homocysteine derivative are then removed to yield the final S-3'-deoxyadenosyl-L-homocysteine analogues.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
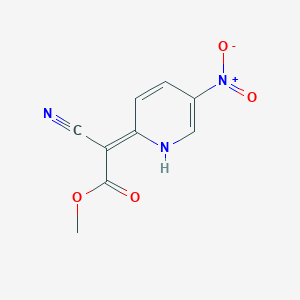

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

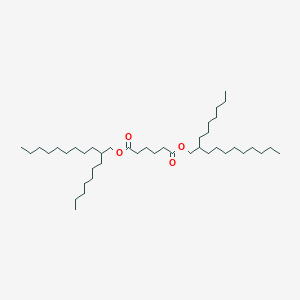
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)
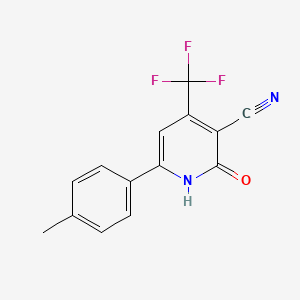
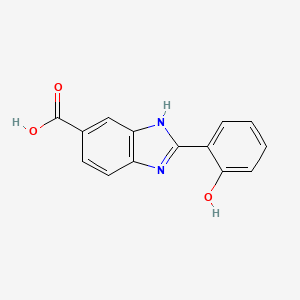
![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)
